molecular formula C10H12O2 B8306437 2,3-Dihydro-7-hydroxy-2-methyl-4H-1-benzopyran

2,3-Dihydro-7-hydroxy-2-methyl-4H-1-benzopyran

Cat. No. B8306437
M. Wt: 164.20 g/mol
InChI Key: CRTYBVPSZXTEDX-UHFFFAOYSA-N
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Patent
US04838924

Procedure details

A 100 ml autoclave was charged wtih 20 g of resorcinol, 12 g of butadiene, 4 ml of H3PO4 and 60 ml of toluene, and purged with nitrogen. The mixture was then heated at 100° C. for 3.5 hours. The crude product was purified by column chromatography to give 24.1 g (yield 82%) of the desired product as a brown liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]=[CH:10][CH:11]=[CH2:12].OP(O)(O)=O>C1(C)C=CC=CC=1>[OH:2][C:1]1[CH:8]=[CH:7][C:6]2[CH2:9][CH2:10][CH:11]([CH3:12])[O:5][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
12 g
Type
reactant
Smiles
C=CC=C
Name
Quantity
4 mL
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=C(CCC(O2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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